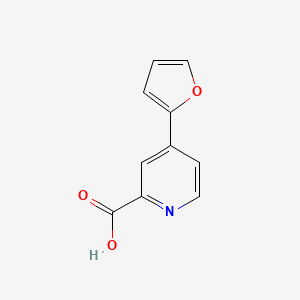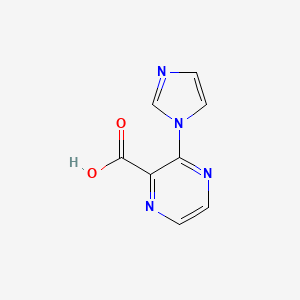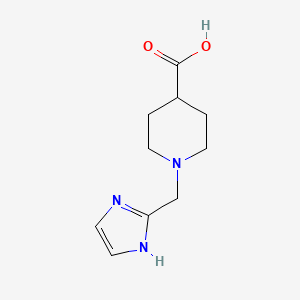![molecular formula C16H11FN2O3 B1328947 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde CAS No. 1119450-77-9](/img/structure/B1328947.png)
4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde" is a chemical that likely contains a 1,2,4-oxadiazole ring, a common feature in various research compounds. This moiety is known for its presence in compounds with potential applications in sensing, as well as in various chemical reactions due to its reactivity and stability under certain conditions.
Synthesis Analysis
The synthesis of compounds related to "this compound" is not directly described in the provided papers. However, similar compounds with 1,2,4-oxadiazole rings are typically synthesized through multi-step procedures, which may involve the formation of the oxadiazole ring followed by subsequent functionalization steps. For instance, the synthesis of 3-aryl-5-methyl-1,2,4-oxadiazoles involves heating with benzyl alcohol to afford various products including aryl nitriles and benzaldehydes .
Molecular Structure Analysis
The molecular structure of compounds containing 1,2,4-oxadiazole rings can be characterized using spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy. These techniques help confirm the structure and provide insights into the electronic properties of the compounds. For example, azo-benzoic acids with similar structural features have their molecular structures confirmed using these methods . Additionally, density functional theory (DFT) calculations can be used to optimize molecular geometries and predict reactivity .
Chemical Reactions Analysis
Compounds with 1,2,4-oxadiazole rings participate in various chemical reactions. For example, when 3-aryl-5-methyl-1,2,4-oxadiazoles are heated with benzyl alcohol, they produce aryl nitriles, benzyl acetate, and benzaldehyde, among other products . The presence of a fluorophenoxy group, as in the compound of interest, could influence the reactivity and selectivity of these reactions due to the electron-withdrawing nature of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with 1,2,4-oxadiazole rings can be influenced by the presence of substituents such as fluorophenoxy groups. These compounds can exhibit interesting optical properties, such as fluorescence, which can be sensitive to pH changes and the presence of metal cations . The acidity of the fluorophenol moiety in related compounds contributes to their high sensitivity and selectivity in sensing applications .
Scientific Research Applications
Biological Applications of Oxadiazole Derivatives
1,2,4-Oxadiazoles, like 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde, are known for a wide range of biological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Their efficacy is attributed to the ability of the 1,2,4-oxadiazole ring to form hydrogen bond interactions with biomacromolecules, enhancing their pharmacological activity (Jing-Jing Wang et al., 2022). The presence of fluorophenoxymethyl and benzaldehyde groups in this compound may further modulate these interactions, possibly enhancing the compound's biological applications.
Chemosensory Applications
Compounds related to this compound, such as those based on 4-methyl-2,6-diformylphenol (DFP), have been reported to be crucial in the development of chemosensors. These DFP-based compounds can detect various analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. This indicates a potential for this compound to be used in the development of advanced chemosensors, owing to the structural similarity and the presence of reactive functional groups (P. Roy, 2021).
Synthetic Applications
The synthesis of oxadiazole derivatives, like this compound, involves interesting methodologies, including dehydrogenative cyclization, oxidative cyclization, and condensation cyclization. These methodologies highlight the versatility of oxadiazole scaffolds in synthetic chemistry. The presence of the 1,2,4-oxadiazole ring in these compounds provides a structural basis for the development of novel synthetic strategies, potentially leading to new materials or pharmaceutical agents (D. Sharma et al., 2022).
Safety and Hazards
properties
IUPAC Name |
4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-5-7-14(8-6-13)21-10-15-18-16(19-22-15)12-3-1-11(9-20)2-4-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLMZOZEIIUIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC(=N2)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)






![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)




